phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate is complex and contributes to its unique properties . The molecular formula is C15H12N2O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate contribute to its versatility. The compound has a molecular weight of 284.27 .Scientific Research Applications
Antioxidant Properties
Phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have explored its ability to scavenge free radicals and protect cellular components .
Anti-HIV-1 Activity
Studies have evaluated this compound as a potential inhibitor of HIV-1. Its mechanism of action involves interfering with viral replication or entry. While further research is needed, the compound’s anti-HIV-1 properties are promising .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate has shown activity against Leishmania parasites, making it a candidate for drug development in the fight against this disease .
Antifungal Potential
Certain phthalide derivatives, including this compound, exhibit antifungal activity. Researchers have explored their effectiveness against fungal pathogens. The compound’s mode of action may involve disrupting fungal cell membranes or interfering with essential metabolic pathways .
Synthetic Intermediates
Phthalide derivatives serve as important intermediates in the synthesis of other heterocyclic systems. For instance, they play a role in the preparation of 2,3-dihydro-1H-isoindol-1-one derivatives. These unique molecules find applications in various fields, including medicinal chemistry and materials science .
Isoindolo [2,1-a]quinoline Scaffold
Phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate belongs to the isoindolo [2,1-a]quinoline family. Researchers have synthesized novel derivatives based on this scaffold. These compounds may have diverse biological activities, and their exploration continues .
Future Directions
The future directions of research on phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate are promising. Its unique properties make it a valuable compound in diverse scientific research fields, from drug development to material science. Further optimization and mechanism studies on this chemotype are underway .
Mechanism of Action
Target of Action
It’s known that benzoxazine derivatives, which this compound is a part of, have been found to interact with various biological targets .
Mode of Action
Benzoxazine derivatives have been reported to interact with their targets through various mechanisms . For instance, some benzoxazine derivatives have been found to act in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
Biochemical Pathways
It’s known that benzoxazine derivatives can influence various biochemical pathways . For example, some benzoxazine derivatives have been found to act in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
Result of Action
Benzoxazine derivatives have been reported to have various biological activities .
properties
IUPAC Name |
phenyl N-(3-oxo-4H-1,4-benzoxazin-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-14-9-20-13-7-6-10(8-12(13)17-14)16-15(19)21-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZBIUKHWKICHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.